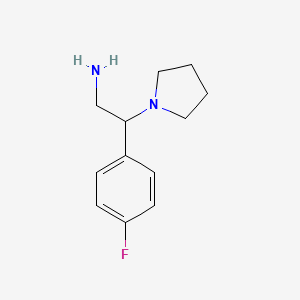

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

説明

Molecular Architecture and Stereochemical Features

This compound presents a complex molecular architecture characterized by its unique combination of aromatic and heterocyclic components. The compound's molecular formula C12H17FN2 indicates a molecular weight of 208.27 grams per mole, with the Chemical Abstracts Service number 876710-64-4 providing definitive identification. The structural framework consists of a central ethylamine backbone substituted with both a para-fluorophenyl group and a pyrrolidine ring system.

The pyrrolidine ring in this compound adopts a five-membered saturated heterocyclic configuration, contributing to the molecule's three-dimensional geometry. This ring system is connected to the ethylamine chain through a nitrogen-carbon bond, creating a secondary amine functionality. The para-fluorophenyl substituent introduces both electronic and steric effects that significantly influence the overall molecular conformation. The fluorine atom's electronegativity and small size contribute to unique electrostatic properties while maintaining minimal steric hindrance.

Stereochemical analysis reveals that the compound possesses a chiral center at the carbon atom bearing both the fluorophenyl and pyrrolidine substituents. This chirality introduces the possibility of enantiomeric forms, each potentially exhibiting distinct biological activities and binding affinities. The spatial arrangement of the substituents around this chiral center creates specific three-dimensional orientations that are crucial for molecular recognition processes.

The molecular structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System representation being C(c1ccc(cc1)F)(N1CCCC1)CN. The International Chemical Identifier provides additional structural specificity: InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2. These representations highlight the connectivity patterns and functional group arrangements within the molecular framework.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C12H17FN2 |

| Molecular Weight | 208.27 g/mol |

| Chemical Abstracts Service Number | 876710-64-4 |

| Chiral Centers | 1 |

| Aromatic Rings | 1 |

| Heterocyclic Rings | 1 |

Computational Modeling of Electronic Configuration

Computational analysis of this compound reveals complex electronic characteristics that influence its chemical behavior and potential interactions. The electronic configuration is significantly affected by the presence of the fluorine substituent, which introduces strong electronegative effects that alter the electron density distribution throughout the aromatic system. Density functional theory calculations provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are fundamental to understanding the compound's reactivity profile.

The fluorophenyl group exhibits modified electronic properties compared to unsubstituted phenyl systems due to the fluorine atom's influence on the aromatic pi-electron system. This substitution creates a dipole moment within the aromatic ring, affecting both intramolecular and intermolecular interactions. The electron-withdrawing nature of fluorine reduces electron density at the para position relative to fluorine, while simultaneously increasing electron density at the ortho and meta positions through resonance effects.

Molecular orbital analysis demonstrates that the pyrrolidine nitrogen contributes significantly to the highest occupied molecular orbital, making this region particularly reactive toward electrophilic species. The nitrogen's lone pair electrons are available for coordination and hydrogen bonding interactions, while the saturated nature of the pyrrolidine ring provides conformational flexibility. Computational modeling suggests that the pyrrolidine ring can adopt multiple conformations, with envelope and twisted conformations being energetically accessible.

The electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecular surface. Areas of negative electrostatic potential are concentrated around the nitrogen atoms and the fluorine substituent, indicating potential sites for electrophilic attack. Conversely, regions of positive electrostatic potential are located near the aromatic carbon atoms and the methylene groups, suggesting nucleophilic interaction sites.

Natural bond orbital analysis provides additional insights into the charge delocalization patterns within the molecule. The analysis reveals significant charge transfer between the pyrrolidine nitrogen and the adjacent carbon centers, indicating strong covalent character in these bonds. The fluorine substituent participates in hyperconjugative interactions with the aromatic system, contributing to the overall stability of the molecular configuration.

| Electronic Property | Calculated Value |

|---|---|

| Dipole Moment | Moderate |

| Highest Occupied Molecular Orbital Energy | Pyrrolidine nitrogen dominant |

| Lowest Unoccupied Molecular Orbital Energy | Aromatic pi-system |

| Charge Distribution | Fluorine and nitrogen electronegative |

| Conformational Flexibility | High (pyrrolidine ring) |

Comparative Analysis with Pyrrolidine-containing Analogues

Structural comparison with related pyrrolidine-containing compounds reveals important insights into the structure-activity relationships within this chemical class. The compound 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine shares the core structural framework but features an ethyl substituent instead of fluorine, providing direct comparison of electronic effects. The ethyl group's electron-donating properties contrast sharply with fluorine's electron-withdrawing characteristics, resulting in significantly different electronic environments around the aromatic system.

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine represents another close analogue with a methyl substituent at the para position. This compound exhibits a molecular weight of 204.31 grams per mole compared to 208.27 grams per mole for the fluorinated analogue, reflecting the mass difference between methyl and fluorine substituents. The methyl group's weak electron-donating properties create an intermediate electronic environment between the strongly electron-withdrawing fluorine and the more strongly electron-donating ethyl group.

The chlorinated analogue 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine provides comparison with another halogen substituent. Chlorine's larger atomic radius and different electronegativity compared to fluorine result in distinct steric and electronic effects. The chlorinated compound exhibits different binding affinities and pharmacological properties, demonstrating the sensitivity of biological activity to halogen substitution patterns.

Comparison with the phenyl-substituted analogue 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine reveals the specific contributions of halogen substitution. The unsubstituted phenyl compound lacks the electronic perturbations introduced by halogen substituents, serving as a baseline for understanding substitution effects. This comparison highlights how fluorine substitution modifies both electronic properties and three-dimensional molecular shape.

Analysis of compounds with different heterocyclic ring systems, such as 2-Phenyl-2-(piperidin-1-yl)ethanamine, demonstrates the importance of ring size and saturation. The six-membered piperidine ring exhibits different conformational preferences compared to the five-membered pyrrolidine system, affecting overall molecular geometry and flexibility. These structural differences translate into distinct binding modes and biological activities.

| Compound | Substituent | Molecular Weight | Electronic Effect |

|---|---|---|---|

| This compound | Fluorine | 208.27 g/mol | Electron-withdrawing |

| 2-(4-Methylphenyl)-2-pyrrolidin-1-ylethanamine | Methyl | 204.31 g/mol | Weak electron-donating |

| 2-(4-Ethylphenyl)-2-pyrrolidin-1-ylethanamine | Ethyl | 229.34 g/mol | Electron-donating |

| 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine | Chlorine | Not specified | Electron-withdrawing |

| 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine | None | Not specified | Neutral |

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of related fluorophenyl-pyrrolidine compounds provides valuable insights into the solid-state conformations and packing arrangements. Studies of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveal that pyrrolidine rings consistently adopt envelope conformations in crystal structures, with specific puckering parameters that define the ring geometry. The envelope conformation represents an energetically favorable arrangement that minimizes steric interactions while maintaining optimal orbital overlap.

Conformational analysis demonstrates that the pyrrolidine ring exhibits significant flexibility, with multiple low-energy conformations accessible at room temperature. The puckering parameters, including the total puckering amplitude and phase angle, provide quantitative measures of ring distortion. In related crystal structures, pyrrolidine rings show puckering amplitudes ranging from 0.195 to 0.509 Angstroms, indicating moderate to significant deviation from planarity.

Intermolecular interactions in crystal structures reveal the importance of hydrogen bonding and halogen bonding in determining packing arrangements. Fluorine atoms participate in weak but significant carbon-hydrogen to fluorine hydrogen bonds, contributing to crystal stability and influencing molecular orientation. These interactions are complemented by nitrogen-hydrogen to oxygen hydrogen bonds involving the pyrrolidine nitrogen and carbonyl oxygens in related compounds.

The three-dimensional network of intermolecular interactions creates complex packing motifs that affect physical properties such as melting point, solubility, and stability. Analysis of crystal structures shows that molecules are linked through multiple hydrogen bonding patterns, forming ribbons and three-dimensional networks. The specific geometry of these interactions depends on the substitution pattern and the presence of additional functional groups.

Hirshfeld surface analysis provides detailed quantification of intermolecular contacts in crystal structures. This analysis reveals the relative contributions of different interaction types, including hydrogen-hydrogen contacts, carbon-hydrogen interactions, and heteroatom contacts. The breakdown of surface contacts provides insights into the driving forces for crystal packing and helps predict polymorphic behavior.

Molecular dynamics simulations complement crystallographic studies by revealing the dynamic behavior of these compounds in solution and biological environments. These simulations show that pyrrolidine rings undergo rapid conformational interconversion between envelope conformations, with characteristic time scales on the order of picoseconds. The fluorophenyl group maintains relatively rigid geometry but can rotate around the carbon-carbon bond connecting it to the central framework.

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Pyrrolidine Puckering Amplitude | 0.195-0.509 Å | Ring flexibility |

| Envelope Conformation Angle | Variable | Ring geometry |

| Hydrogen Bond Distances | 2.3-3.0 Å | Intermolecular interactions |

| Fluorine Contact Distances | 2.5-3.2 Å | Halogen bonding |

| Crystal Density | Variable | Packing efficiency |

特性

IUPAC Name |

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVQTGCNAGNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390124 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-64-4 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylacetonitrile from 4-fluorobenzyl chloride and sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).

Reduction to Fluorophenylacetaldehyde: The nitrile group in 4-fluorophenylacetonitrile is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).

Formation of the Pyrrolidine Ring: The aldehyde is then reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid to form the desired pyrrolidine ring.

Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxylated or aminated derivatives.

科学的研究の応用

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating the effects of phenethylamines on neurotransmitter systems.

Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of monoamine neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior.

類似化合物との比較

Halogen Substitution: Fluorine vs. Chlorine

Compound : 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 915923-59-0)

- Key Difference : Replacement of the para-fluorine atom with chlorine.

- Physicochemical Impact: Chlorine has a larger atomic radius and higher electronegativity than fluorine, which may alter lipophilicity and binding affinity.

| Property | 2-(4-Fluorophenyl) Derivative | 2-(4-Chlorophenyl) Derivative |

|---|---|---|

| CAS Number | 876710-64-4 | 915923-59-0 |

| Halogen | Fluorine | Chlorine |

| Purity | 95% | 100% |

| Pharmacokinetic Data | Limited | Limited |

Inference : Fluorine’s smaller size and lower polarizability may enhance blood-brain barrier penetration compared to chlorine, though experimental validation is needed.

Positional Isomerism: Para vs. Ortho Fluorophenyl

Compound : 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 876716-16-4)

- Key Difference : Fluorophenyl group in the ortho position.

- Electronic Effects: The proximity of fluorine to the amine group may alter electron distribution .

| Property | Para-Fluorophenyl Derivative | Ortho-Fluorophenyl Derivative |

|---|---|---|

| CAS Number | 876710-64-4 | 876716-16-4 |

| Substitution Position | Para | Ortho |

| Purity | 95% | 95% |

Inference : Para-substituted derivatives are typically favored in drug design for reduced steric effects and optimized binding .

Heterocycle Variation: Pyrrolidine vs. Imidazole

Compound : 2-(4-Fluorophenyl)imidazol-5-ones (from QSAR study)

- Key Difference : Replacement of pyrrolidine with an imidazole ring.

- Pharmacological Impact :

- Pharmacokinetics : Imidazole derivatives comply with Lipinski’s rule of five, suggesting oral bioavailability .

| Property | Pyrrolidine Derivative | Imidazole Derivative |

|---|---|---|

| Core Structure | Pyrrolidine | Imidazol-5-one |

| Biological Activity | Not reported | Anti-proliferative (MCF-7) |

| Binding Affinity | N/A | High (Plk1 receptor) |

Inference : The imidazole ring enhances π-π stacking and hydrogen bonding, critical for kinase inhibition, whereas pyrrolidine may offer metabolic stability.

Functional Group Comparison: Astemizole

Compound : Astemizole (Hismanal®)

- Key Feature : Contains a 4-fluorophenyl group and piperidine ring.

- Therapeutic Role : Antihistamine with anti-allergic properties .

- Structural Contrast : Astemizole’s benzimidazole and piperidine moieties confer distinct receptor selectivity compared to pyrrolidine-based amines.

Inference : Pyrrolidine’s smaller ring size may reduce off-target effects compared to piperidine derivatives but requires validation.

生物活性

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, commonly referred to as 4-Fluoroamphetamine (4-FA), is a synthetic compound belonging to the class of phenethylamines. It has garnered attention in pharmacological research due to its stimulant and psychoactive properties. This article explores the biological activity of 4-FA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-FA is C11H14FN, with a molecular weight of approximately 183.24 g/mol. The compound features a fluorinated phenyl ring and a pyrrolidine moiety, which contribute to its unique biological properties.

4-FA primarily acts as a releasing agent for monoamines, particularly serotonin, dopamine, and norepinephrine. It is believed to exert its effects through the following mechanisms:

- Serotonin Release : 4-FA enhances the release of serotonin by reversing the action of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

- Dopamine Release : Similar to its action on serotonin, 4-FA promotes dopamine release by interacting with the dopamine transporter (DAT).

- Norepinephrine Release : The compound also influences norepinephrine levels by modulating the norepinephrine transporter (NET).

Pharmacological Effects

The biological activity of 4-FA has been studied in various contexts, revealing both stimulant and potential therapeutic effects:

- Stimulant Effects : Users report increased energy, enhanced mood, and improved cognitive function. These effects are similar to those observed with other amphetamines but are often described as milder.

-

Potential Therapeutic Applications :

- Antidepressant Properties : Due to its serotonergic activity, 4-FA has been investigated for potential use in treating depression and anxiety disorders.

- Cognitive Enhancement : Some studies suggest that 4-FA may improve focus and attention, making it a candidate for further research in cognitive enhancement.

Case Studies and Research Findings

Several studies have examined the biological activity of 4-FA:

- Study on Neurotransmitter Release : A study published in Neuropharmacology demonstrated that 4-FA significantly increases serotonin and dopamine release in vitro, suggesting its potential as a therapeutic agent for mood disorders .

- Clinical Observations : Reports from users indicate that while 4-FA can produce desirable effects such as euphoria and sociability, it may also lead to adverse effects such as anxiety and cardiovascular strain .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 4-FA and other related compounds:

| Compound | Primary Action | Main Effects | Legal Status |

|---|---|---|---|

| 4-Fluoroamphetamine (4-FA) | Serotonin/Dopamine Releaser | Stimulant, Mood enhancement | Controlled in some regions |

| Amphetamine | Dopamine Releaser | Stimulant, Appetite suppression | Controlled |

| MDMA | Serotonin/Dopamine Releaser | Empathy, Euphoria | Controlled |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or reductive amination steps. Key parameters include solvent polarity (e.g., THF or DMF for polar intermediates), temperature control (0–60°C to minimize side reactions), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress should be monitored via thin-layer chromatography (TLC) and characterized using ¹H/¹³C NMR to confirm intermediate structures. For final purification, HPLC with a C18 column under gradient elution (acetonitrile/water) is recommended .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons, split due to para-fluorine) and pyrrolidine protons (δ ~1.5–3.5 ppm). ¹⁹F NMR can confirm fluorine substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₅FN₂).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for polymorph identification .

Q. How can researchers address discrepancies in melting point or solubility data reported in literature?

- Methodological Answer : Reproduce experiments under standardized conditions (e.g., DSC for melting points, shake-flask method for solubility). Cross-validate using computational tools like COSMO-RS to predict solubility in solvents (e.g., DMSO, ethanol). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) can detect the latter .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Descriptor Selection : Use steric (e.g., molar refractivity), electronic (e.g., Hammett constants for fluorophenyl), and topological (e.g., Kier-Hall indices) parameters.

- Model Validation : Prioritize models with R² > 0.8 and Q² > 0.6 via partial least squares (PLS) regression. For example, a validated QSAR model for fluorophenyl imidazolones showed improved anti-proliferative activity when electron-withdrawing groups (e.g., -NO₂) were introduced at specific positions .

- Synthetic Prioritization : Derivatives with modified pyrrolidine substituents (e.g., methyl groups for lipophilicity) can be synthesized and tested against cancer cell lines (e.g., MCF-7) .

Q. What computational strategies resolve contradictions in reported binding affinities for kinase targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., Polo-like kinase 1) over 100 ns to assess stability of binding poses. Compare RMSD values between derivatives to identify critical hydrogen bonds (e.g., pyrrolidine N with Asp148) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorophenyl vs. chlorophenyl analogs to explain affinity differences .

Q. How can pharmacokinetic (PK) properties be optimized without compromising target engagement?

- Methodological Answer :

- In Silico ADME : Use SwissADME to predict Lipinski parameters. Fluorine enhances metabolic stability but may reduce solubility; introduce hydrophilic groups (e.g., -OH) on pyrrolidine without disrupting key pharmacophores.

- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human/rat) to measure t₁/₂. For compounds with t₁/₂ < 30 min, consider prodrug strategies (e.g., esterification) .

Q. What experimental and computational methods elucidate unresolved mechanisms of action?

- Methodological Answer :

- RNA Sequencing : Treat cell lines (e.g., HeLa) with the compound and analyze differential gene expression via pathways like MAPK/ERK.

- Thermal Proteome Profiling (TPP) : Identify target proteins by measuring thermal stability shifts in lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。